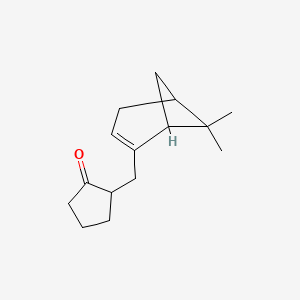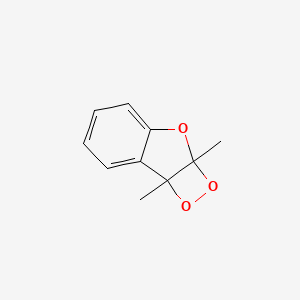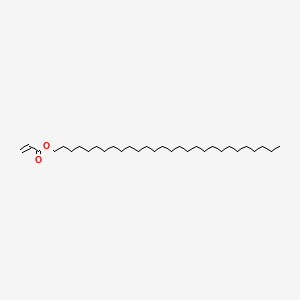
Isopropyl hydrogen methylphosphonite
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isopropyl hydrogen methylphosphonite is an organophosphorus compound with the molecular formula C4H11O2P. It is known for its applications in various chemical reactions and industrial processes. This compound is characterized by its unique structure, which includes an isopropyl group, a hydrogen atom, and a methylphosphonite group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Isopropyl hydrogen methylphosphonite can be synthesized through several methods. One common approach involves the reaction of diisopropylphosphite with methyl iodide. This reaction typically occurs under mild conditions and yields high purity this compound . Another method involves the hydrolysis of diisopropyl methylphosphonate under acidic or basic conditions .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using readily available reagents. The use of microwave-assisted synthesis has been explored to accelerate the reaction rates and improve yields . This method offers advantages such as reduced reaction times and energy consumption.
Analyse Chemischer Reaktionen
Types of Reactions
Isopropyl hydrogen methylphosphonite undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phosphonic acids.
Reduction: Reduction reactions can convert it into different phosphine derivatives.
Substitution: It can participate in substitution reactions where the isopropyl or methyl groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include bromotrimethylsilane for silyldealkylation, and molecular iodine as a catalyst for phosphorylation reactions . The conditions for these reactions vary, with some requiring high temperatures and others proceeding under mild conditions.
Major Products Formed
The major products formed from these reactions include phosphonic acids, phosphine derivatives, and various substituted phosphonates. These products have significant applications in different fields, including medicine and materials science .
Wissenschaftliche Forschungsanwendungen
Isopropyl hydrogen methylphosphonite has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of isopropyl hydrogen methylphosphonite involves its interaction with various molecular targets. In biological systems, it can inhibit specific enzymes or interfere with metabolic pathways. For example, its derivatives can inhibit osteoclast-mediated bone resorption by binding to hydroxyapatite on bone surfaces . This interaction prevents the biosynthesis of essential lipids required for cellular functions.
Vergleich Mit ähnlichen Verbindungen
Isopropyl hydrogen methylphosphonite can be compared with other similar compounds, such as:
Diisopropyl methylphosphonate: Similar in structure but differs in its reactivity and applications.
Ethyl methylphosphonate: Another related compound with distinct chemical properties and uses.
Phosphonic acids: These compounds share similar functional groups but have different reactivity and applications.
The uniqueness of this compound lies in its specific structure, which allows it to participate in a variety of chemical reactions and find applications in diverse fields.
Eigenschaften
CAS-Nummer |
67538-57-2 |
|---|---|
Molekularformel |
C4H11O2P |
Molekulargewicht |
122.10 g/mol |
IUPAC-Name |
methyl(propan-2-yloxy)phosphinous acid |
InChI |
InChI=1S/C4H11O2P/c1-4(2)6-7(3)5/h4-5H,1-3H3 |
InChI-Schlüssel |
YIZNYMADIRZRAL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)OP(C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,2'-Methylenebis[4,6-diisopropylphenol]](/img/structure/B12660866.png)
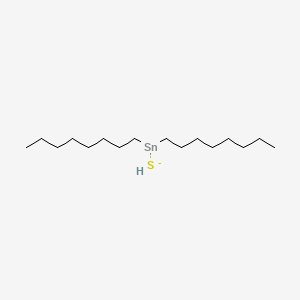
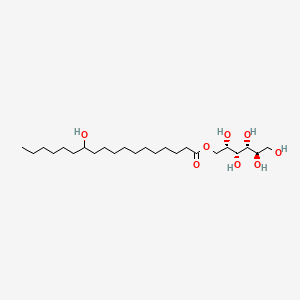
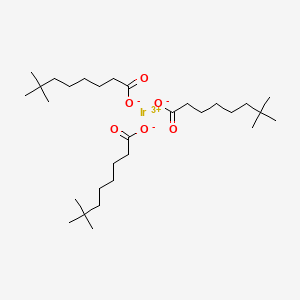

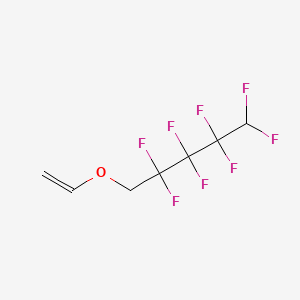
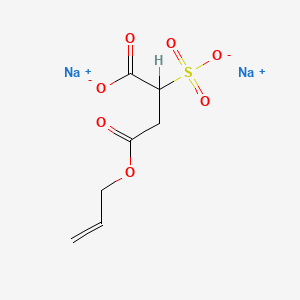


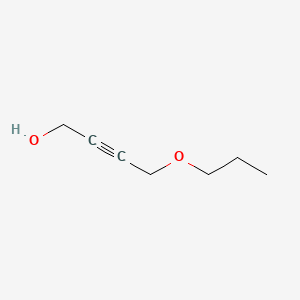
![1-Bicyclo[2.2.1]hept-5-EN-2-YL-4-hydroxybutan-2-one](/img/structure/B12660922.png)
